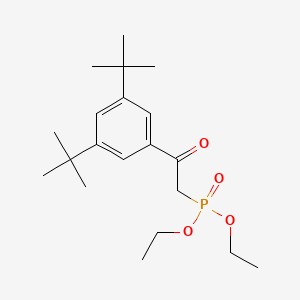
Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by the presence of diethyl phosphonate and a 3,5-di-tert-butylphenyl group, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with 3,5-di-tert-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers, flame retardants, and other industrial chemicals[][6].
Mechanism of Action
The mechanism by which Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
- 3,5-Di-tert-butylphenyl phosphate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is unique due to its specific structure, which combines the stability of the 3,5-di-tert-butylphenyl group with the reactivity of the phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific applications .
Properties
Molecular Formula |
C20H33O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(3,5-ditert-butylphenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C20H33O4P/c1-9-23-25(22,24-10-2)14-18(21)15-11-16(19(3,4)5)13-17(12-15)20(6,7)8/h11-13H,9-10,14H2,1-8H3 |
InChI Key |
PSFYAOJGSHGYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


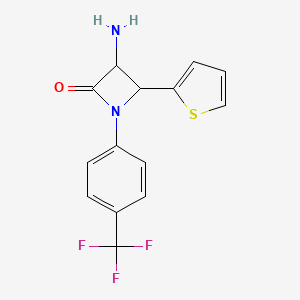
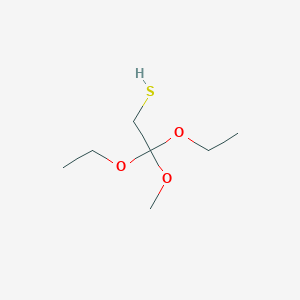


![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
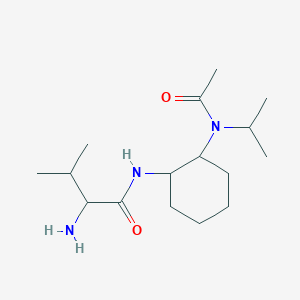
![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
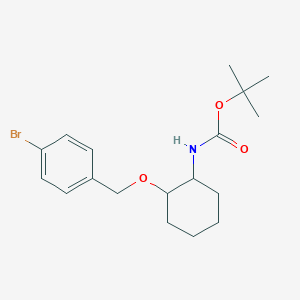
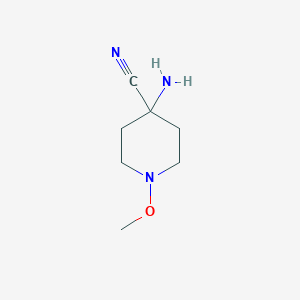
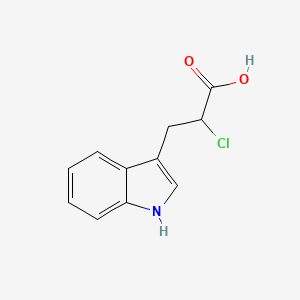
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)
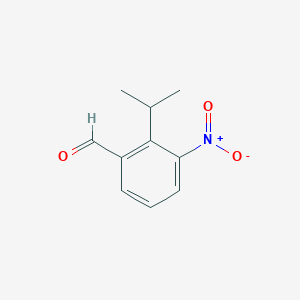
![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
